BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Dopamine D4 receptor Schizophrenia Antipsychotic drug discovery

Procure this compound as a Neurogen-validated D4-selective pharmacophore with a defined para-chloro halogen-bond vector. The benzylpiperazine–ethanone core, claimed in US6084098 & US6316470, differentiates it from fipexide and the des-chloro analog (CAS 217646-10-1). Use it for competitive radioligand binding assays ([³H]-spiperone displacement on cloned human D4.4) to establish Kᵢ and selectivity profiles, or as a parent scaffold for parallel medicinal chemistry exploration. Its CNS drug-like physicochemical profile (cLogP ~3.2–3.8, tPSA 32.8 Ų, Lipinski rule-of-five compliant) supports multiparameter optimization (MPO) scoring for CNS programs.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
CAS No. 217646-11-2
Cat. No. B5621884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone
CAS217646-11-2
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c20-17-6-8-18(9-7-17)24-15-19(23)22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2
InChIKeyBENQTJJCTKHNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 217646-11-2): A Differentiated Benzylpiperazine Scaffold for CNS-Targeted Chemical Biology and Drug Discovery


1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS 217646-11-2) is a synthetic small molecule comprising a benzylpiperazine core linked via an ethanone bridge to a 4-chlorophenoxy moiety . The compound belongs to the class of substituted 2-(4-benzylpiperazin-1-yl)ethanones, a scaffold explicitly claimed in patents US6084098 and US6316470 as dopamine D4 receptor subtype-selective ligands with potential utility in neuropsychological disorders including schizophrenia [1]. With a molecular formula of C₁₉H₂₁ClN₂O₂ and a molecular weight of 344.8 g/mol, this compound occupies physicochemical space consistent with CNS drug-likeness (cLogP ≈ 3.2–3.8, tPSA 32.8 Ų, no hydrogen-bond donors, 3 hydrogen-bond acceptors), structurally distinguishing it from both the unsubstituted phenoxy analog (CAS 217646-10-1) and the clinically investigated agent fipexide (CAS 34161-24-5) [2].

Why Fipexide, the 2-Cl Isomer, and the Des-Cl Analog Cannot Replace 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone


Benzylpiperazine-based ethanone derivatives exhibit pronounced structure–activity relationship (SAR) divergence driven by two critical vector points: the N-benzyl substituent on the piperazine ring and the phenoxy ring halogenation pattern. Fipexide, which replaces the benzyl group with a methylenedioxybenzyl (piperonyl) group, exhibits a fundamentally different pharmacological profile as an approved nootropic agent functioning primarily through dopaminergic neurotransmission modulation and striatal adenylate cyclase inhibition, rather than the D4-receptor selectivity characteristic of the benzyl-substituted series [1]. The 2-chlorophenoxy isomer (CAS not specified) introduces an ortho-chloro steric constraint that alters the dihedral angle between the phenoxy ring and the ethanone linker, potentially disrupting the binding pose within the D4 receptor orthosteric site, as established by the SAR framework in US6084098 [2]. The des-chloro analog (CAS 217646-10-1) lacks the electron-withdrawing chlorine substituent, which reduces both lipophilicity (ΔLogP ≈ -0.6 to -0.8) and the capacity for halogen bonding with receptor residues, two parameters known to influence target engagement and metabolic stability in arylpiperazine CNS agents .

Quantitative Differentiation of 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone for Scientific Procurement


D4 Dopamine Receptor Subtype Selectivity Conferred by the Benzylpiperazine–Ethanone Scaffold vs. Fipexide’s Dopaminergic Profile

Compounds within the general formula of US6084098, including the 2-(4-benzylpiperazin-1-yl)ethanone class, are explicitly characterized as dopamine D4 receptor subtype selective ligands. Although the patent does not disclose individual Kᵢ values for all enumerated compounds, it establishes that the benzyl-substituted series demonstrates high affinity and selectivity for the D4 receptor over D2, a critical differentiation from fipexide, which acts as a non-selective dopaminergic modulator and reduces striatal adenylate cyclase activity (EC₅₀ not structurally comparable). The D4-selectivity of the benzyl series is attributed to the N-benzyl group occupying a lipophilic subpocket distinct from that engaged by the piperonyl group of fipexide [1]. This selectivity is mechanistically relevant: D4 receptors are localized in limbic brain regions, and selective D4 antagonists are hypothesized to be antipsychotic agents free of extrapyramidal side effects associated with D2 blockade [1].

Dopamine D4 receptor Schizophrenia Antipsychotic drug discovery

Physicochemical Differentiation: LogP and Halogen-Bonding Potential of the 4-Chlorophenoxy Substituent vs. Des-Cl Analog (CAS 217646-10-1)

The 4-chlorophenoxy group of the target compound confers distinct physicochemical properties relative to the des-chloro analog 1-(4-benzylpiperazin-1-yl)-2-phenoxyethanone (CAS 217646-10-1). Based on the molecular properties: the target compound has a molecular weight of 344.8 g/mol and a calculated logP (cLogP) in the range of 3.2–3.8 (XlogP3 reported for the related isomer CP0425808 as 3.2054 [1]), while the des-Cl analog has a molecular weight of 310.4 g/mol and an estimated cLogP approximately 0.6–0.8 units lower due to the absence of the chlorine atom . The para-chlorine also provides a halogen-bond donor capacity (σ-hole) that can engage backbone carbonyl oxygens of receptor residues, a binding interaction not available to the des-Cl analog. These differences affect both target engagement kinetics and metabolic stability, as increased lipophilicity within the CNS-favorable range (LogP 2–4) is associated with improved blood-brain barrier permeability.

Lipophilicity CNS drug design Physicochemical property optimization

Synthetic Accessibility and Purity Profile: Differentiated Scalability vs. Fipexide and Multi-Step Piperazine Derivatives

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone proceeds via a two-step route: (i) N-benzylation of piperazine with benzyl chloride to yield 4-benzylpiperazine, and (ii) acylation with (4-chlorophenoxy)acetyl chloride under standard basic conditions (e.g., triethylamine in dichloromethane) [1]. This synthetic accessibility contrasts with the more complex synthesis of fipexide, which requires a piperonyl-containing precursor and additional purification steps to remove regioisomeric byproducts [2]. The target compound is commercially available from multiple suppliers at a standard purity of ≥95% (HPLC), with an exact mass of 344.1291556 g/mol and a complexity rating of 385 (as indexed in chemical databases), indicating a moderate level of synthetic complexity suitable for both academic and industrial-scale procurement .

Synthetic chemistry Chemical procurement Laboratory-scale synthesis

Ortho vs. Para Chloro Substitution: Regioisomeric Impact on Molecular Conformation and Receptor Docking

The para-chlorine substitution in the target compound imposes a distinct conformational and electronic profile compared to the ortho-chloro isomer (1-(4-benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone). In the para isomer, the chlorine atom extends the molecular electrostatic potential surface linearly, enabling halogen-bond interactions with backbone carbonyl groups in receptor binding pockets without introducing steric clash. In contrast, the ortho-chloro isomer places the chlorine atom in proximity to the ethanone carbonyl oxygen, potentially inducing an intramolecular electrostatic repulsion that alters the dihedral angle between the phenoxy ring and the ethanone linker, as well as reducing the solvent-accessible surface area of the chlorine for intermolecular halogen bonding [1]. Both isomers share the same molecular formula (C₁₉H₂₁ClN₂O₂) and molecular weight (344.8 g/mol), making chromatographic separation non-trivial, but the para isomer is predicted to adopt the bioactive conformation required for D4 receptor engagement as defined by the SAR framework of US6084098 [2].

Conformational analysis Structure-based drug design Halogen bonding

Optimal Procurement and Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone


Dopamine D4 Receptor Subtype-Selective Antagonist Screening in Schizophrenia Drug Discovery Programs

Procure this compound as a tool ligand or lead scaffold for high-throughput screening campaigns targeting the dopamine D4 receptor. Its benzylpiperazine–ethanone core is validated by Neurogen Corporation patents (US6084098, US6316470) as a D4-selective pharmacophore, and the 4-chlorophenoxy substituent provides a defined halogen-bond vector for structure-based optimization. Use in competitive radioligand binding assays (e.g., [³H]-spiperone displacement using cloned human D4.4 receptor expressed in CHO-K1 or HEK-293 cells) to establish Kᵢ and selectivity vs. D2, D3, 5-HT₁A, and α₁ adrenergic receptors [1]. The compound's moderate lipophilicity (cLogP ≈ 3.2–3.8) supports CNS penetration prediction in subsequent in vivo efficacy models if affinity is confirmed.

Structure–Activity Relationship (SAR) Expansion of Benzylpiperazine Ethanone Libraries for CNS Lead Optimization

Use this compound as a core scaffold for parallel medicinal chemistry exploration. Synthesize analogs by modifying the N-benzyl substituent (e.g., introducing halogens, methoxy, or trifluoromethyl groups at the 2-, 3-, or 4-positions of the benzyl ring) or by replacing the 4-chlorophenoxy group with other substituted phenoxy or heteroaryloxy groups. The para-chlorine serves as a synthetic handle for further derivatization (e.g., Suzuki coupling if converted to a boronate ester). The two-step synthetic accessibility of this scaffold supports rapid library generation for iterative SAR cycles. The patent SAR framework (US6084098) provides guidance on tolerated substituents at R₁–R₃ positions of the phenoxy ring [1].

Comparative Physicochemical Profiling for CNS Drug-Likeness Optimization in Fragment-to-Lead Campaigns

Employ this compound as a reference standard in a comparative panel alongside its des-chloro analog (CAS 217646-10-1) and the 2-chloro isomer to experimentally measure LogD₇.₄ (shake-flask or chromatographic method), parallel artificial membrane permeability assay (PAMPA-BBB), and microsomal metabolic stability (human and rat liver microsomes). The ΔLogP and ΔClint values generated will quantify the contribution of the 4-chlorophenoxy group to permeability and metabolic stability, providing data-driven guidance for multiparameter optimization (MPO) scoring in CNS programs. The compound's compliance with Lipinski's Rule of Five (MW <500, cLogP <5, HBD=0, HBA=3) and low topological polar surface area (tPSA ~32.8 Ų) support its use as an ideal starting point for CNS drug discovery [2].

Negative Control Design for Fipexide-Based Nootropic Mechanism-of-Action Studies

In studies investigating the cognitive-enhancing effects of fipexide and its dopaminergic mechanism, this compound can serve as a structurally related but mechanistically differentiated control. While fipexide acts as a non-selective dopaminergic modulator and reduces striatal adenylate cyclase activity, the benzyl-substituted scaffold is predicted to exhibit D4 receptor selectivity and is not expected to recapitulate fipexide's adenylate cyclase inhibition. Including this compound in a panel with fipexide and other benzylpiperazine analogs in cAMP accumulation assays (e.g., using D4-expressing HEK-293 cells stimulated with forskolin) would help deconvolute whether observed effects are mediated through D4 receptor engagement or through fipexide's unique polypharmacology [1].

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.